molecular formula C30H25OSb B14674654 Phenoxy(tetraphenyl)-lambda~5~-stibane CAS No. 37084-65-4

Phenoxy(tetraphenyl)-lambda~5~-stibane

Cat. No.: B14674654
CAS No.: 37084-65-4
M. Wt: 523.3 g/mol
InChI Key: WDNSAXGCJOXAAQ-UHFFFAOYSA-M
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Description

Phenoxy(tetraphenyl)-lambda~5~-stibane is a complex organometallic compound featuring a central antimony atom bonded to a phenoxy group and four phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenoxy(tetraphenyl)-lambda~5~-stibane typically involves the reaction of tetraphenylstibonium chloride with phenol in the presence of a base. The reaction proceeds as follows:

    Tetraphenylstibonium chloride: is dissolved in an appropriate solvent such as dichloromethane.

    Phenol: is added to the solution, followed by the addition of a base such as sodium hydroxide.

  • The mixture is stirred at room temperature for several hours, allowing the phenoxy group to replace the chloride ion, forming this compound.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more environmentally friendly solvents and reagents to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

Phenoxy(tetraphenyl)-lambda~5~-stibane can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and related compounds.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Phenoxy(tetraphenyl)-lambda~5~-stibane has several applications in scientific research:

Mechanism of Action

The mechanism by which Phenoxy(tetraphenyl)-lambda~5~-stibane exerts its effects involves its ability to interact with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the antimony center can coordinate with other metal ions or organic molecules. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in chemical and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenoxy(tetraphenyl)-lambda~5~-stibane stands out due to the presence of the antimony center, which imparts unique electronic and steric properties. This makes it distinct from other phenoxy and tetraphenyl derivatives, offering unique opportunities for research and application in various fields .

Properties

CAS No.

37084-65-4

Molecular Formula

C30H25OSb

Molecular Weight

523.3 g/mol

IUPAC Name

phenoxy(tetraphenyl)-λ5-stibane

InChI

InChI=1S/C6H6O.4C6H5.Sb/c7-6-4-2-1-3-5-6;4*1-2-4-6-5-3-1;/h1-5,7H;4*1-5H;/q;;;;;+1/p-1

InChI Key

WDNSAXGCJOXAAQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)O[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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